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Compound of Interest |

(S)-3,3"-DI(Anthracen-9-YL)-1,1'-
Compound Name:

binaphthyl-2,2'-diol
CAS No.: 361342-49-6

Cat. No.: B1311834
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(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol, a prominent member of the 3,3'-diaryl-
BINOL family, is a chiral ligand distinguished by its significant steric bulk and well-defined Cz-
symmetric scaffold. The presence of two large anthracene moieties at the 3 and 3' positions of
the binaphthyl system creates a unique and highly restricted chiral environment. This structural
feature is paramount in asymmetric catalysis, where the ligand's architecture directly influences
the stereochemical outcome of a reaction. By coordinating to a metal center or acting as an
organocatalyst, it can effectively shield one face of a prochiral substrate, thereby directing the
approach of a reactant to achieve high levels of enantioselectivity. This guide provides a
comprehensive overview of its properties, a detailed synthesis protocol, and a prospective
application in a key asymmetric transformation, underscoring its potential in the synthesis of
enantiomerically pure compounds, a critical aspect of modern drug development.

The Chemical Abstracts Service (CAS) number for (S)-3,3'-DI(Anthracen-9-YL)-1,1'-
binaphthyl-2,2'-diol is 361342-49-6.[1][2]

Physicochemical and Structural Properties
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The defining characteristics of this chiral diol are summarized below. These properties are
essential for its handling, storage, and application in chemical synthesis.
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Strategic Synthesis: A Suzuki-Miyaura Coupling
Approach

The construction of sterically hindered biaryl compounds such as (S)-3,3'-di(anthracen-9-
yl)-1,1'-binaphthyl-2,2'-diol is most effectively achieved through a palladium-catalyzed cross-
coupling reaction. The Suzuki-Miyaura coupling is particularly well-suited for this purpose due
to its tolerance of a wide range of functional groups and its proven efficacy in forming C-C
bonds between sp2-hybridized carbon atoms.[2][4]

The synthetic strategy involves a three-stage process:

» Protection of the Diol: The hydroxyl groups of the starting material, (S)-3,3'-dibromo-1,1'-
binaphthyl-2,2'-diol, are protected to prevent interference with the subsequent organometallic
reaction. Silyl ethers are a common choice for this role.

e Suzuki-Miyaura Cross-Coupling: The protected dibromo-BINOL derivative is then coupled
with an anthraceneboronic acid derivative in the presence of a palladium catalyst and a
suitable base.

» Deprotection: The protecting groups are removed to yield the final product.
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This sequence ensures a high-yielding and stereoretentive synthesis, preserving the axial
chirality of the BINOL backbone.
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A generalized workflow for the synthesis of the target molecule.

Detailed Experimental Protocol (Representative)

This protocol is based on established methods for the synthesis of 3,3'-diaryl-BINOL
derivatives.[2]

Stage 1: Protection of (S)-3,3'-Dibromo-1,1'-binaphthyl-2,2'-diol

To a solution of (S)-3,3'-dibromo-1,1'-binaphthyl-2,2'-diol (1.0 eq) in anhydrous
dichloromethane (DCM) under an inert atmosphere (N2 or Ar), add imidazole (2.5 eq).

Cool the mixture to O °C in an ice bath.

Add tert-butyldimethylsilyl chloride (TBDMSCI) (2.2 eq) portion-wise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with saturated aqueous NH4Cl solution.
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Separate the organic layer, wash with brine, dry over anhydrous Na2SOa4, and concentrate
under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the protected diol.

Stage 2: Suzuki-Miyaura Cross-Coupling

In a Schlenk flask, combine the protected (S)-3,3'-dibromo-BINOL (1.0 eq), anthracene-9-
boronic acid (2.5 eq), and a suitable base such as K2COs (4.0 eq).

Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4]
(0.05 eq).

Evacuate and backfill the flask with an inert gas three times.

Add a degassed solvent system, typically a mixture of toluene and water.

Heat the reaction mixture to 80-90 °C and stir vigorously for 24 hours.

Monitor the reaction by TLC or LC-MS.

After completion, cool the mixture to room temperature and dilute with ethyl acetate.

Wash the organic phase sequentially with water and brine, then dry over anhydrous NazSOa.

Remove the solvent in vacuo and purify the residue by column chromatography.

Stage 3: Deprotection

Dissolve the protected (S)-3,3'-di(anthracen-9-yl)-BINOL from the previous step in anhydrous
tetrahydrofuran (THF) under an inert atmosphere.

Cool the solution to 0 °C.
Add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.5 eq) dropwise.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

Once the reaction is complete, quench with water and extract the product with ethyl acetate.
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o Combine the organic layers, wash with brine, dry over anhydrous Na=SOa, and concentrate.

» Purify the crude product by recrystallization or column chromatography to yield pure (S)-3,3'-
di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol.

Application in Asymmetric Catalysis: A Case Study
in Allylboration

The unique steric and electronic properties of 3,3'-diaryl-BINOL derivatives make them highly
effective catalysts for a range of asymmetric transformations. While specific catalytic data for
the anthracene-substituted variant is not extensively published, its structural similarity to other
bulky 3,3'-diaryl-BINOLSs, such as (S)-3,3'-Ph2-BINOL, allows for a well-founded projection of its
catalytic prowess. One such application is the asymmetric allylboration of acyl imines, a
powerful method for synthesizing chiral homoallylic amines, which are valuable intermediates in
pharmaceutical synthesis.[5]

The diol catalyst activates the allylboronate reagent, creating a chiral environment that dictates
the facial selectivity of the addition to the imine. The bulky anthracene groups are expected to
create a highly restricted chiral pocket, leading to excellent enantioselectivity.
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Proposed catalytic cycle for asymmetric allylboration.
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Representative Protocol: Asymmetric Allylboration of an
Acyl Imine

This protocol is adapted from studies using sterically demanding 3,3'-diaryl-BINOL catalysts.[5]

To a flame-dried flask under an inert atmosphere, add the chiral catalyst, (S)-3,3'-
di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol (0.15 eq).

Add anhydrous toluene as the solvent.

Add the acyl imine substrate (1.0 eq) to the solution.

Stir the mixture at room temperature for 10 minutes.

Add allyldiisopropoxyborane (1.5 eq) dropwise.

Stir the reaction at room temperature for 24-48 hours, monitoring progress by TLC.

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCOs.
Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over Na2SOa4, and concentrate under
reduced pressure.

Purify the crude product by flash column chromatography on silica gel to obtain the
enantiomerically enriched homoallylic amine.

Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Expected Performance:

Based on the performance of structurally similar catalysts like (S)-3,3'-Ph2-BINOL in this

reaction, high yields and excellent enantioselectivities are anticipated.[5]
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Conclusion

(S)-3,3'-Di(anthracen-9-yl)-1,1'-binaphthyl-2,2'-diol represents a sophisticated and powerful
tool in the field of asymmetric synthesis. Its synthesis, while multi-stepped, relies on robust and
well-established methodologies like the Suzuki-Miyaura coupling. The defining feature of this
ligand is its profound steric bulk, which is anticipated to translate into exceptional levels of
stereocontrol in a variety of catalytic applications. For researchers in drug discovery and
process development, this chiral diol offers the potential to unlock efficient and highly selective
pathways to complex, enantiopure molecules, thereby accelerating the development of new
therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

© 2026 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1311834?utm_src=pdf-bulk
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1311834?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

